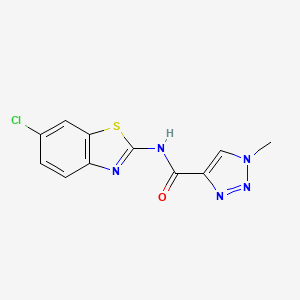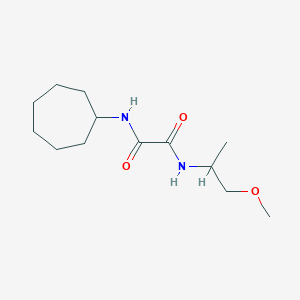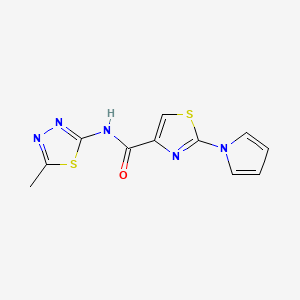![molecular formula C14H17N3OS2 B6580238 3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)urea CAS No. 1207039-90-4](/img/structure/B6580238.png)
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)urea” is a complex organic molecule that contains several functional groups including a thiazole ring, a urea group, and a methylsulfanyl group . Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . Methylsulfanyl is a functional group containing a sulfur atom bonded to a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for example, is a five-membered ring with alternating single and double bonds, giving it aromatic properties . The methylsulfanyl group would add polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Antioxidant Properties
Thiazoles exhibit antioxidant activity due to their ability to scavenge free radicals and protect cells from oxidative damage. Researchers have synthesized derivatives of thiazole compounds and evaluated their antioxidant potential . These compounds can contribute to cellular health by reducing oxidative stress.
Antimicrobial Activity
Certain thiazole derivatives possess antimicrobial properties. For instance, sulfathiazole, an antimicrobial drug, contains a thiazole ring. Researchers have also explored other N-substituted thiazole derivatives for their antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
Antineoplastic (Anticancer) Properties
Thiazoles are present in several anticancer drugs. Notable examples include Ritonavir (an antiretroviral drug), Bleomycin, and Tiazofurin. These compounds may interfere with cancer cell growth and proliferation . Further research into thiazole-based antineoplastic agents is ongoing.
Other Medicinal Applications
Thiazoles are versatile and appear in various pharmacologically relevant molecules. Clinically used anticancer drugs like Dabrafenib, Dasatinib, and Ixabepilone contain the thiazole nucleus . Researchers continue to explore novel applications in drug discovery.
作用機序
Target of Action
Compounds with a similar structure, such as 2-methylsulfanyl-1,4-dihydropyrimidines, have been reported to exhibit analgesic activity and inhibit cyclooxygenase, specifically cox-2 .
Mode of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s interaction with its targets likely leads to changes in cellular processes, resulting in these diverse effects.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of similar compounds have been calculated using software like swissadme . These properties can impact the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may have potential analgesic effects and could inhibit the activity of cox-2 .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-19-9-12-10-20-14(16-12)17-13(18)15-8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDOORLASMFPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((Methylthio)methyl)thiazol-2-yl)-3-phenethylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B6580161.png)


![N'-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide](/img/structure/B6580187.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B6580201.png)

![N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6580224.png)
![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6580243.png)
![1-(5-chloro-2-methoxyphenyl)-3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}urea](/img/structure/B6580246.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6580247.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6580262.png)
![2-methyl-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B6580269.png)